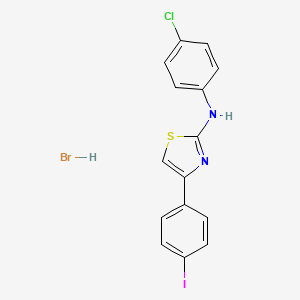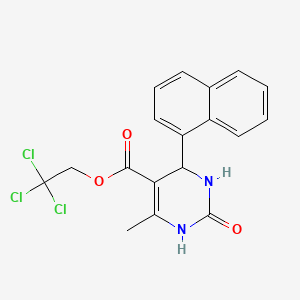![molecular formula C16H10ClF6NO2 B5090664 N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B5090664.png)
N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide, also known as BTF, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BTF is a member of the benzamide family of compounds, which are known to exhibit a range of biological activities. In
作用機序
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of DNA replication. N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide is thought to bind to the DNA molecule, preventing the replication machinery from accessing and replicating the DNA. This disruption leads to the inhibition of cell growth and division, which is particularly effective in cancer cells.
Biochemical and Physiological Effects:
N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer properties, N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide has been shown to have anti-inflammatory effects and to inhibit the growth of certain bacteria. N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide has also been shown to have a low toxicity profile, making it a potentially safe and effective compound for use in scientific research.
実験室実験の利点と制限
One of the main advantages of using N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide in scientific research is its specificity for inhibiting DNA replication. This specificity makes it a valuable tool for studying the mechanisms of DNA replication and the effects of DNA replication inhibition on cellular processes. However, one limitation of using N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide. One area of interest is in the development of new cancer treatments that utilize N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide or similar compounds. Another area of research is in the study of the mechanisms of DNA replication inhibition, which could lead to a better understanding of the processes underlying cancer growth and division. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide, as well as its potential applications in other areas of scientific research.
合成法
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide is a complex process that involves several steps. One of the most common methods for synthesizing N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide is through the reaction of 3,5-bis(trifluoromethyl)aniline with 3-chloro-4-methoxybenzoyl chloride in the presence of a base. This reaction results in the formation of N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide as a white crystalline solid.
科学的研究の応用
N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide has been shown to inhibit the growth of various cancer cells, including breast cancer, ovarian cancer, and lung cancer. This inhibition is thought to be due to the compound's ability to interfere with the DNA replication process, which is essential for cancer cell growth and division.
特性
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF6NO2/c1-26-13-3-2-8(4-12(13)17)14(25)24-11-6-9(15(18,19)20)5-10(7-11)16(21,22)23/h2-7H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZIGDXUWSXAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[3-(6-bromo-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B5090594.png)
![9-[3-bromo-4-(2-propyn-1-yloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5090599.png)


![methyl 2-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate](/img/structure/B5090617.png)
![2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5090623.png)
![1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5090630.png)

![1,3-dichloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B5090647.png)

![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5090655.png)

![16-{[(4-chlorophenyl)amino]carbonyl}tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5090667.png)
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(1-pyrrolidinylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5090678.png)